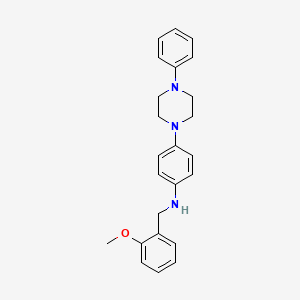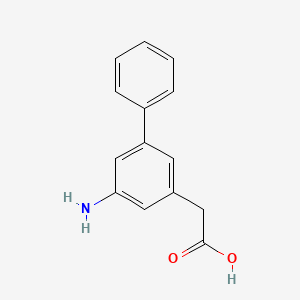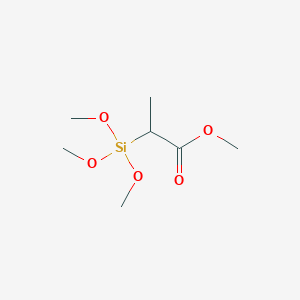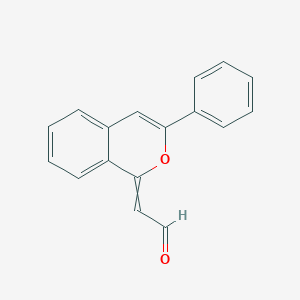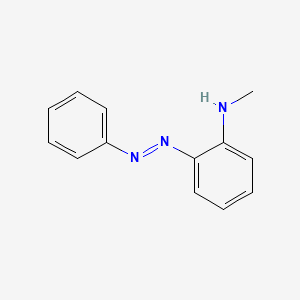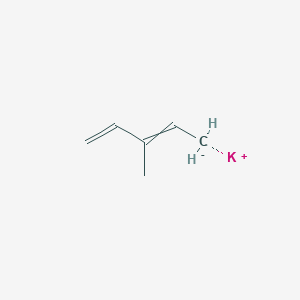
Methylaminoazobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methylaminoazobenzene is an organic compound belonging to the class of azo compounds, characterized by the presence of a nitrogen-nitrogen double bond (N=N) linking two aromatic rings. This compound is known for its vibrant yellow color and has been widely used as a dye. It is also recognized for its potential carcinogenic properties, which have made it a subject of extensive research in toxicology and cancer studies .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Methylaminoazobenzene can be synthesized through the azo coupling reaction, which involves the reaction of a diazonium salt with an activated aromatic compound. The typical synthetic route includes the following steps:
Diazotization: Aniline is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form the diazonium salt.
Coupling Reaction: The diazonium salt is then reacted with N-methylaniline under basic conditions to form this compound.
Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistency and efficiency in production .
Análisis De Reacciones Químicas
Types of Reactions: Methylaminoazobenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form azoxy compounds.
Reduction: Reduction of this compound can lead to the formation of hydrazine derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or catalytic hydrogenation.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Azoxybenzene derivatives.
Reduction: Hydrazine derivatives.
Substitution: Halogenated this compound derivatives.
Aplicaciones Científicas De Investigación
Methylaminoazobenzene has been extensively studied for its applications in various fields:
Chemistry: Used as a dye and a reagent in organic synthesis.
Biology: Studied for its mutagenic and carcinogenic properties, making it a model compound in cancer research.
Medicine: Investigated for its potential use in photodynamic therapy due to its light-absorbing properties.
Industry: Utilized as a dye in textiles, plastics, and other materials
Mecanismo De Acción
The mechanism by which methylaminoazobenzene exerts its effects involves its interaction with cellular components. The compound can undergo metabolic activation in the liver, leading to the formation of reactive intermediates that can bind to DNA and proteins. This binding can result in mutations and cellular damage, contributing to its carcinogenic properties. The primary molecular targets include DNA and various enzymes involved in metabolic processes .
Comparación Con Compuestos Similares
Azobenzene: Lacks the methylamino group and is less toxic.
Dimethylaminoazobenzene: Contains two methyl groups on the amino nitrogen, making it more lipophilic and potentially more toxic.
Aminoazobenzene: Contains an amino group instead of a methylamino group, with different reactivity and toxicity profiles
Uniqueness: this compound is unique due to its specific structural features, which influence its reactivity and biological effects. The presence of the methylamino group enhances its lipophilicity and ability to interact with cellular membranes, contributing to its distinct toxicological properties .
Propiedades
Número CAS |
55914-87-9 |
|---|---|
Fórmula molecular |
C13H13N3 |
Peso molecular |
211.26 g/mol |
Nombre IUPAC |
N-methyl-2-phenyldiazenylaniline |
InChI |
InChI=1S/C13H13N3/c1-14-12-9-5-6-10-13(12)16-15-11-7-3-2-4-8-11/h2-10,14H,1H3 |
Clave InChI |
CPKKERYUBQHXOC-UHFFFAOYSA-N |
SMILES canónico |
CNC1=CC=CC=C1N=NC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


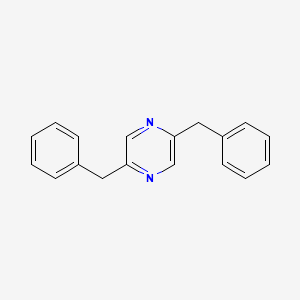
![3,8-dimethyl-2,4,7,9-tetrahydro-[1,3]oxazino[6,5-g][1,3]benzoxazine](/img/structure/B14442428.png)


